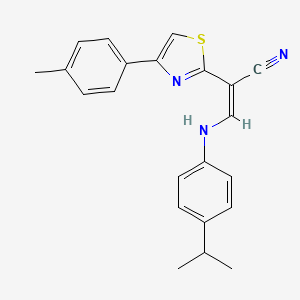

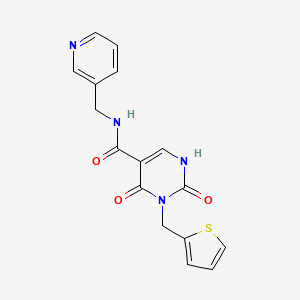

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile” is an organic compound with the formula C22H21N3S. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen .

Molecular Structure Analysis

Thiazoles, including this compound, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .科学的研究の応用

Synthesis and Evaluation as Antioxidants

A study detailed the synthesis of various acrylonitriles, including derivatives similar to the compound of interest. These synthesized compounds were evaluated for their antioxidant properties. The study involved an analysis based on spectral data and X-ray crystallographic studies to confirm the structures of these acrylonitriles. The effects of these compounds on rat liver-microsomal lipid peroxidation were examined to establish a structure-activity relationship and identify potential lead compounds with antioxidant properties (Parmar et al., 1999).

Reduction to Amino Derivatives

Another research focused on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, akin to the compound , with lithium aluminum hydride. This process yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structural confirmation of these amino derivatives was achieved through X-ray diffraction analysis, demonstrating the potential for synthesizing novel derivatives with varying functional groups (Frolov et al., 2005).

Herbicidal Activity

A series of acrylates, structurally related to the compound of interest, were synthesized and evaluated for their herbicidal activities. These compounds displayed significant herbicidal effectiveness, indicating the potential of such acrylonitriles in the development of new herbicide classes. The study underscored the importance of specific substituents at certain positions of the acrylate structure for maximizing herbicidal activity (Wang et al., 2004).

Catalytic Asymmetric Conjugate Addition

Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, which share a core structural motif with the compound of interest, demonstrated their utility as Michael acceptors in catalytic asymmetric conjugate additions. These reactions, mediated by phase-transfer catalysis, resulted in functionalized imines with high enantiomeric excess and as single diastereoisomers. This study highlights the compound's potential applications in asymmetric synthesis, providing a pathway to chiral molecules with significant synthetic value (Del Fiandra et al., 2016).

特性

IUPAC Name |

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-15(2)17-8-10-20(11-9-17)24-13-19(12-23)22-25-21(14-26-22)18-6-4-16(3)5-7-18/h4-11,13-15,24H,1-3H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPZGRYSLVFQE-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)

![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)